8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine
Overview
Description
“8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The molecular formula of this compound is C9H6ClFN2O, with an average mass of 212.608 Da .
Molecular Structure Analysis
The molecular structure of “8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine” consists of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . Specific structural details for this compound are not available in the retrieved papers.Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- 1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- They are used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .
- The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- The outcomes obtained from these procedures are the creation of various pharmaceuticals with a wide range of biological activities .
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Scientific Field: Organic Chemistry
- Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
- This reaction proceeds through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
- The outcomes of these reactions are N-alkylsubstituted 1,5-naphthyridines .
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Scientific Field: Biological Activities
- 1,5-Naphthyridines have a wide variety of biological activities . For example, they have been found to have antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
- The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- The outcomes obtained from these procedures are the creation of various pharmaceuticals with a wide range of biological activities .
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Scientific Field: Metal Complexes Formation
- 1,5-Naphthyridines can be used as a ligand for metal complexes formation .
- The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- The outcomes obtained from these procedures are the creation of various metal complexes .
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Scientific Field: Antiparasitic Activity
- Some 1,5-Naphthyridines have shown antiparasitic activity . For example, the compound 7-chloro-2-methoxy-10-(4-(4′-(1H-indol-5′-yl) methylene)aminophenyl)-amino-benzo[b][1,5]naphthyridine 187n produced the highest activity against Nippostrongylus brazilliensis, with 80.3% deparasitization .
- The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- The outcomes obtained from these procedures are the creation of various pharmaceuticals with a wide range of biological activities .
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Scientific Field: Synthetic Organic Chemistry
- Fused 1,5-Naphthyridines have versatile applications in the fields of synthetic organic chemistry .
- They play an important role in the field of medicinal chemistry, as many of them have a wide range of biological activities .
- The methods of application or experimental procedures involve the synthesis of 1,5-naphthyridines followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- The outcomes obtained from these procedures are the creation of various pharmaceuticals with a wide range of biological activities .
properties
IUPAC Name |
8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUWTFJSKUQHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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